1,2-双(己氧基)苯

描述

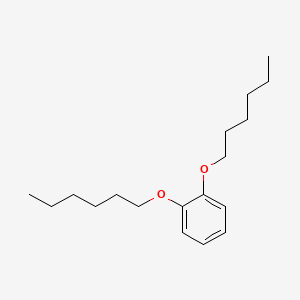

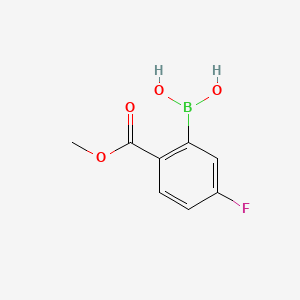

1,2-Bis(hexyloxy)benzene, also known as 1,2-Dihexyloxybenzene, is a chemical compound with the linear formula C6H4[O(CH2)5CH3]2 .

Synthesis Analysis

The synthesis of polysubstituted benzenes like 1,2-Bis(hexyloxy)benzene requires a working knowledge of many organic reactions . The order of reactions is often critical to the success of the overall scheme . For instance, benzene could undergo Friedel–Crafts acylation with propanoyl chloride and AlCl3 .Molecular Structure Analysis

The molecular structure of 1,2-Bis(hexyloxy)benzene consists of a benzene ring with two hexyloxy groups attached at the 1 and 2 positions . The linear structure formula is C6H4[O(CH2)5CH3]2 .Physical And Chemical Properties Analysis

1,2-Bis(hexyloxy)benzene is a liquid crystal with a refractive index of 1.488 . It has a boiling point of 143 °C at 4 mmHg and a density of 0.923 g/mL at 25 °C .科学研究应用

催化和合成

1,2-双(己氧基)苯衍生物已被用于开发用于铑催化的刚性P-手性膦配体,用于不对称氢化官能化烯烃。这些配体表现出优异的对映选择性和高催化活性,展示了它们在高效制备手性药用成分方面的实用性(Imamoto et al., 2012)。此外,基于1,2-双((叔丁基(吡啶-2-基)膦基)甲基)苯衍生物的钯催化剂已被设计用于烯烃的羧酰甲酯化,展示了它们在高活性和选择性下对各种烯烃进行官能化的能力(Dong et al., 2017)。

有机电子学和光伏

在有机电子领域,基于1,2-双(己氧基)苯的材料已被合成用于高效率的体异质结太阳能电池。这些材料,如硅吲哚二硫苯基分子给体,展示了在各种成分范围内出色的自组织能力和稳健的光伏响应,表明它们在实际器件制造中的潜力(Love et al., 2014)。此外,包含1,2-双(己氧基)苯单元的芘-连接苯乙炔寡聚物已被研究其激发态和光电化学行为,突显了它们作为光捕获分子在光电流产生中的实用性(Matsunaga et al., 2008)。

材料科学

在材料科学领域,报道了利用1,2-双(己氧基)苯衍生物合成和表征新的含氟聚醚。这些材料具有低介电常数和高热稳定性,适用于电子行业的应用(Fitch et al., 2003)。另一项研究专注于使用1,2-双(2-甲氧基乙硫基)苯开发溶剂萃取系统,用于从二次原材料中选择性分离钯(II),展示了1,2-双(己氧基)苯衍生物在资源回收和循环过程中的应用(Traeger et al., 2012)。

安全和危害

属性

IUPAC Name |

1,2-dihexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-3-5-7-11-15-19-17-13-9-10-14-18(17)20-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBVDORAKLGCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402661 | |

| Record name | 1,2-Dihexyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94259-20-8 | |

| Record name | 1,2-Dihexyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2-bis(hexyloxy)benzene contribute to the synthesis of liquid crystal materials?

A1: 1,2-Bis(hexyloxy)benzene acts as a crucial building block in the synthesis of triphenylene-based liquid crystals. [] Specifically, it undergoes oxidative coupling with a 2,7-difunctionalized tetra(alkoxy)triphenylene precursor. This reaction forms the triphenylene core structure, which is essential for the liquid crystalline properties of the final product. The hexyloxy side chains in 1,2-bis(hexyloxy)benzene contribute to the molecule's overall shape and intermolecular interactions, influencing the formation of specific liquid crystal phases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)